1-(4-Methylphenyl)ethylamine

Description

Significance and Research Trajectory of 1-(4-Methylphenyl)ethylamine

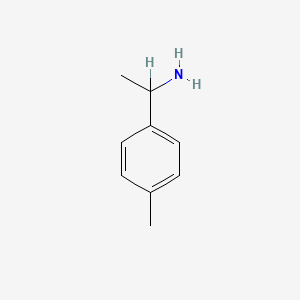

This compound, also known as p-tolylethylamine, is a versatile organic compound with substantial applications in pharmaceuticals and chemical synthesis. chemimpex.com Its significance primarily stems from its chiral nature, making its enantiomers, (R)-(+)-1-(4-Methylphenyl)ethylamine and (S)-(−)-1-(4-Methylphenyl)ethylamine, valuable assets in the field of stereochemistry. smolecule.comchemicalbook.com The molecule's structure, featuring a 4-methylphenyl group attached to an ethylamine (B1201723) backbone, allows it to serve as a crucial building block in a variety of chemical reactions. chemimpex.comsmolecule.com

The research trajectory of this compound has been heavily focused on its application in asymmetric synthesis. It is widely employed as a chiral auxiliary, a molecule that temporarily incorporates into a substrate to control the stereochemical outcome of a reaction. smolecule.com This is critical for the production of enantiopure compounds, which is essential in the development of pharmaceuticals where a specific enantiomer often determines the therapeutic efficacy and safety profile. smolecule.com

Beyond its role as a chiral auxiliary, this compound and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comsmolecule.com Its utility extends to the production of specialty chemicals and agrochemicals, where it contributes to the efficiency of chemical reactions. chemimpex.com Researchers also utilize it as a reference standard in analytical techniques like chromatography and mass spectrometry and in biochemical studies of neurotransmitter systems. chemimpex.com

Key Research Applications of this compound:

| Application Area | Specific Use | Reference |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomerically enriched compounds. | smolecule.com |

| Pharmaceuticals | Intermediate in the synthesis of drugs, especially for neurological disorders. | chemimpex.com |

| Catalysis | Ligand for metal catalysts in transformations like asymmetric hydrogenation. | smolecule.com |

| Analytical Chemistry | Standard reference material for chromatography and mass spectrometry. | chemimpex.com |

| Agrochemicals | Intermediate in the production of specialized agricultural chemicals. | chemimpex.com |

| Materials Science | Used in solid-state photolysis studies as a chiral salt. | chemicalbook.com |

Historical Context of Research on this compound and Related Compounds

The study of this compound is rooted in the broader history of chiral amine research, which has seen a significant evolution from early resolution methods to sophisticated catalytic asymmetric synthesis. smolecule.com Initially, the separation of racemic mixtures of compounds like this compound relied on chemical resolution. google.com This process involves reacting the racemic amine with a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. researchgate.net However, these methods were often hampered by the high cost of resolving agents and low separation efficiency. google.com

Early synthetic routes to produce single enantiomers also faced challenges. For example, the reductive amination of p-methylacetophenone using norephedrine (B3415761) required expensive palladium catalysts and involved a controlled substance, limiting its large-scale industrial application. google.com Other historical methods involved multi-step processes with hazardous reagents like benzyl (B1604629) bromide and borane, presenting issues of cost, safety, and waste generation. google.com

A pivotal moment in the field was the pioneering work of William Knowles in 1968 on asymmetric hydrogenation, which laid the groundwork for modern chiral amine synthesis. smolecule.com This research demonstrated the potential of chiral catalysts to achieve high enantioselectivity, a concept that has been central to the subsequent development and application of chiral amines like this compound. smolecule.com The industrial synthesis of L-DOPA for treating Parkinson's disease further highlighted the commercial importance of producing single-enantiomer chiral compounds. smolecule.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multifaceted, with a strong focus on catalysis, materials science, and advanced synthesis.

Synthesis and Resolution: A primary area of ongoing research is the development of more efficient, cost-effective, and safer methods for synthesizing enantiomerically pure this compound. google.com One patented method involves the deacylation of an N-acyl derivative in a C4-C10 monohydric alcohol with an alkali metal hydroxide, which boasts low cost, simple steps, and high yield and purity suitable for industrial production. google.com Another advanced technique is dielectrically controlled resolution (DCR), which uses a single resolving agent and adjusts the solvent's dielectric constant to selectively crystallize the desired diastereomeric salt. researchgate.net

Catalysis: In the realm of catalysis, this compound and its derivatives are extensively studied as ligands in organometallic chemistry. nih.goviucr.org Palladium(II) complexes featuring this chiral amine ligand have garnered significant attention. nih.goviucr.orgiucr.org These complexes, such as trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II), are investigated for their structural properties and their role as intermediates in catalytic reactions like aminations. nih.goviucr.org The hydrogen bonding between the amine group and the catalyst is a key feature that influences their catalytic activity. nih.goviucr.org Future work will likely focus on designing new palladium complexes for a wider range of catalytic applications and exploring their potential cytotoxic activities for therapeutic purposes. nih.goviucr.org

Derivatives and Applications: Research is also directed towards synthesizing and evaluating new derivatives. For instance, the reaction of (R)-(+)-α,4-Dimethylbenzylamine with 1,5-difluoro-2,4-dinitrobenzene (B51812) creates a chiral derivative reagent. chemicalbook.com The study of structure-activity relationships in related β-phenethylamines at human trace amine receptors (hTAAR1) provides insights for designing new neurologically active compounds. nih.gov Furthermore, understanding the metabolic pathways of related compounds is crucial in forensic toxicology for identifying markers of new psychoactive substances. researchgate.net

Future directions will likely involve expanding the use of this compound in enantioselective catalysis, creating novel materials with specific chiral properties, and further exploring its derivatives for pharmaceutical applications. The continuous development of innovative synthetic methodologies will remain a key driver in unlocking the full potential of this important chiral building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028260 | |

| Record name | 1-(4-Methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-70-9 | |

| Record name | 1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methylphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Methylphenyl Ethylamine

Stereoselective Synthesis of 1-(4-Methylphenyl)ethylamine Enantiomers

Stereoselective synthesis is paramount in producing specific enantiomers of this compound, which are crucial as building blocks in the pharmaceutical and agrochemical industries.

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials.

Ruthenium-based catalysts are highly effective for the asymmetric reduction of ketones, a key step in the synthesis of chiral alcohols which are precursors to chiral amines. researchgate.netwikipedia.org The use of chiral ligands in conjunction with ruthenium complexes allows for high levels of stereocontrol. For the synthesis of this compound, the precursor 4-methylacetophenone is reduced to the corresponding chiral alcohol.

This process often involves transfer hydrogenation, where an alcohol like isopropanol serves as the hydrogen source in the presence of a ruthenium catalyst and a chiral diamine ligand. wikipedia.org These catalytic systems are known for their efficiency, simplicity, and economic viability in generating enantiomerically pure secondary alcohols. researchgate.net The choice of the chiral ligand is critical in determining the enantioselectivity of the reduction.

| Catalyst System | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ru-TsDPEN complex | Isopropanol | DMF/MeOH | Up to 96 | Up to 99 |

| Ru/chiral diphosphine ligand | H2 | Various | High | High |

An alternative strategy involves the use of enantiopure precursors that already contain the desired stereocenter. A common method is the resolution of racemic this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by the liberation of the desired enantiomer.

Another approach is the reductive amination of a prochiral ketone using a chiral amine as a chiral auxiliary. However, methods that avoid the use of expensive resolving agents are often preferred for industrial-scale production. google.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases, are widely used for the production of chiral amines.

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.comresearchgate.net For the synthesis of this compound, 4-methylacetophenone serves as the amine acceptor, and an inexpensive amine like isopropylamine can be used as the amine donor. mdpi.com

The reaction is dependent on the cofactor pyridoxal-5-phosphate (PLP). mdpi.com The choice of the specific ω-TA is crucial as it determines the stereochemical outcome, yielding either the (R)- or (S)-enantiomer. Recent research has focused on discovering and engineering novel ω-TAs with improved activity, stability, and substrate scope. nih.govbohrium.commdpi.com

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Marine Bacterium (TR8) | 4'-(trifluoromethyl)acetophenone | Isopropylamine | 30 (at equilibrium) | >99 |

| Vitreoscilla stercoraria (VsTA) | 4'-(trifluoromethyl)acetophenone | (S)-1-phenylethylamine | High | >99 |

The efficiency of ω-transaminase-mediated bioconversions can be significantly influenced by reaction conditions. Optimization of parameters such as pH, temperature, and substrate/enzyme concentrations is critical. researchgate.net For instance, the optimal pH for many transaminase reactions is around 7.0-7.5. mdpi.comresearchgate.net

A major challenge in these bioconversions is often substrate or product inhibition. mdpi.com High concentrations of the amine donor or the product amine can inhibit the enzyme's activity. To overcome this, co-solvents like dimethyl sulfoxide (DMSO) can be used to improve the solubility of hydrophobic substrates and alleviate substrate inhibition. mdpi.comresearchgate.net In some cases, a two-phase system with an organic solvent can be employed for in situ product removal (ISPR), which helps to drive the reaction equilibrium towards the product and mitigate product inhibition. mdpi.com

Chiral Resolution Techniques

Chiral resolution is a critical process for separating racemic mixtures into their constituent enantiomers. For this compound, both classical crystallization-based methods and modern chromatographic techniques are employed.

One of the most established methods for resolving racemates is through the formation of diastereomeric salts. pharmtech.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. pharmtech.comnih.gov The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility and melting points. pharmtech.comnih.gov This difference allows for their separation, typically through fractional crystallization. pharmtech.com After separation, the resolving agent is removed to yield the desired pure enantiomer of the amine. nih.gov

Dielectrically Controlled Resolution (DCR) is an advanced crystallization technique that allows for the separation of both enantiomers from a racemic mixture using just a single chiral resolving agent. researchgate.net The key to this method is the manipulation of the crystallization solvent's properties, particularly its dielectric constant (ε). researchgate.net Research on analogous compounds has demonstrated that the stereochemistry of the enantiomer that crystallizes as the less-soluble diastereomeric salt can be inverted by adjusting the solvent composition. researchgate.net For instance, in the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using (S)-mandelic acid, the configuration of the enantiomer in the precipitated salt was found to depend on the solvent's dielectric constant and the water content in alcoholic solvents. researchgate.net This allows for selective crystallization of either the (R)- or (S)-enantiomer from the same racemic mixture simply by changing the solvent system, making it a highly efficient and practical resolution strategy. researchgate.net

The choice of solvent plays a crucial role in the success and outcome of diastereomeric salt resolution, a phenomenon sometimes referred to as solvent-induced chirality switching. researchgate.net The solvent can influence which diastereomeric salt is less soluble and preferentially crystallizes. researchgate.net Studies on the resolution of (RS)-α-methylbenzylamine with N-tosyl-(S)-phenylalanine showed that crystallization from various alcoholic solvents yielded the (S)-amine salt, whereas using dioxane as the solvent resulted in the precipitation of the (R)-amine salt. researchgate.net This dramatic effect is attributed to the solvent's ability to interact with the diastereomeric salts and its potential incorporation into the crystal lattice, which can stabilize one diastereomer over the other. researchgate.net The X-ray crystal structure of the (R)-1·(S)-2 salt revealed that dioxane molecules filled space within the crystal without being part of the primary hydrogen-bonding network, demonstrating the profound impact of the solvent environment on chiral discrimination. researchgate.net

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative method for separating enantiomers. researchgate.netnih.gov Racemic this compound has been successfully resolved using this technique. researchgate.net The separation occurs as the racemic mixture is passed through a column packed with a CSP. The chiral selector immobilized on the stationary phase interacts differently with each enantiomer, leading to different retention times and their subsequent separation.

A study demonstrated the successful resolution of α-(4-methylphenyl)ethylamine on a CSP based on a chiral crown ether. researchgate.net The effectiveness of the separation is highly dependent on the composition of the mobile phase. Key factors influencing resolution include the type and concentration of organic, acidic, and cationic modifiers in the aqueous mobile phase, as well as the column temperature. researchgate.net

Table 1: Chromatographic Parameters for Resolution of α-(4-methylphenyl)ethylamine on a Chiral Crown Ether CSP

| Parameter | Value/Condition |

|---|---|

| Chiral Stationary Phase | Crown Ether-Based CSP |

| Mobile Phase Modifiers | Organic, Acidic, Cationic |

| Controlling Factors | Modifier Type & Content, Column Temperature |

| Observed Outcome | Successful Enantiomeric Resolution |

This table is based on research findings describing the resolution of α-(4-methylphenyl)ethylamine. researchgate.net

Diastereomeric Salt Formation with Chiral Resolving Agents

General Synthetic Routes for this compound

Beyond chiral resolution, direct asymmetric synthesis or modification of chiral precursors provides routes to enantiomerically pure this compound.

A common synthetic route to obtain enantiomerically pure this compound involves the deacylation of a corresponding N-acyl derivative. For example, (R)-1-(4-Methylphenyl)ethylamine can be synthesized from (R)-N-[1-(4-methylphenyl)ethyl]acetamide. google.comchemicalbook.com This reaction is typically carried out in the presence of a strong base, such as an alkali metal hydroxide, in a suitable solvent. google.com

The process involves heating the N-acetylated compound with potassium hydroxide in a C4-C10 monohydric alcohol solvent, such as n-butanol, at temperatures ranging from 100 to 130°C. google.comchemicalbook.com The reaction time can vary from 5 to 24 hours. google.com Following the reaction, a workup procedure involving washing with water, removal of the organic solvent, and purification by vacuum distillation yields the final product. chemicalbook.com This method is noted for its simplicity, use of low-cost materials, and high yields, making it suitable for industrial-scale production. google.com

Table 2: Representative Deacylation Reaction for (R)-1-(4-Methylphenyl)ethylamine

| Parameter | Value/Condition |

|---|---|

| Starting Material | (R)-N-[1-(4-methylphenyl)ethyl]acetamide |

| Reagent | Potassium hydroxide (KOH) |

| Solvent | n-Butanol |

| Temperature | 100 °C |

| Reaction Time | 24 hours |

| Purification | Vacuum Distillation (80-100 °C) |

| Yield | 82% |

| HPLC Purity | 96.3% |

This table summarizes a specific synthetic example for the deacylation reaction. chemicalbook.com

Reductive Amination Protocols

Reductive amination is a widely utilized method for the synthesis of amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. In the context of synthesizing this compound, the precursor is 4-methylacetophenone.

The reaction proceeds in two main steps which can be performed sequentially or in a single pot. First, the carbonyl group of 4-methylacetophenone reacts with an amine source, such as ammonia or an ammonium salt, under mildly acidic conditions to form an imine intermediate. This intermediate is then reduced to the final amine product. The reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium or platinum, or by using chemical reducing agents.

Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are favored because they are selective for the reduction of the protonated imine intermediate over the starting ketone, which prevents the formation of the corresponding alcohol as a byproduct. The choice of reducing agent and reaction conditions can be optimized to achieve high yields of the desired amine. For instance, specific amine-borane complexes have been developed for the reductive amination of acetophenone derivatives, providing the corresponding secondary amines in high yields when reacted with a primary amine.

Table 1: Representative Conditions for Reductive Amination

| Reactants | Catalyst / Reducing Agent | Solvent | Conditions | Yield |

| Acetophenone Derivative, Primary Amine | Amine-borane complex | Toluene | 80 °C, 12 h | 72-99% |

| 4-Methylacetophenone, Amine Source | Catalytic Hydrogenation (e.g., Pd/C) | Alcohol (e.g., Methanol) | H₂ pressure, Room Temp. | Variable |

| 4-Methylacetophenone, Amine Source | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mildly acidic (pH ~6) | Good |

Synthesis from Acetophenone Derivatives

An alternative pathway to this compound involves the chemical modification of a pre-synthesized acetophenone derivative. A notable example is the synthesis of the chiral amine (R)-1-(4-methylphenyl)ethylamine from its corresponding N-acetyl derivative, (R)-N-[1-(4-methylphenyl)ethyl]acetamide.

This method involves a deacylation reaction, where the acetyl group is removed from the nitrogen atom to yield the primary amine. The process is typically carried out under basic conditions. Specifically, the N-acetyl compound is heated in the presence of a strong base, such as an alkali metal hydroxide like potassium hydroxide, in a suitable high-boiling solvent like n-butanol. The reaction mixture is maintained at an elevated temperature (e.g., 100 °C) for an extended period to ensure complete hydrolysis of the amide bond.

Following the reaction, a standard workup procedure is employed. This typically involves cooling the mixture, adding water, and separating the organic layer. The desired product, this compound, is then isolated and purified from the organic layer, often by vacuum distillation. This route is particularly useful for producing enantiomerically pure amines when starting from a chiral precursor.

Table 2: Synthesis via Deacylation of an N-Acetyl Derivative

| Reactant | Reagent | Solvent | Conditions | Yield | Product Purity |

| (R)-N-[1-(4-methylphenyl)ethyl]acetamide | Potassium Hydroxide | n-Butanol | 100 °C, 24 h | 82% | 96.3% (HPLC) |

Palladium-Catalyzed Amidation

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of this class of reactions, enabling the coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org This methodology is broadly applicable to the synthesis of arylamines.

The catalytic cycle generally involves the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the palladium(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos, BrettPhos), have been developed to enhance catalyst stability and activity, facilitating high yields even with less reactive aryl chlorides. youtube.comnih.gov While a direct synthesis of this compound via amination of a precursor like 1-(4-chlorophenyl)ethane is a specialized application, the general principles of palladium-catalyzed amidation are fundamental to the synthesis of the broader class of arylamines to which the target compound belongs.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide / Sulfonate | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| Ar-X (X = Cl, Br, I, OTf) | R-NH₂ | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl Phosphine | NaOt-Bu, K₂CO₃, etc. | Toluene, Dioxane | Room Temp. to 120 °C |

Mechanistic Investigations of Reactions Involving 1 4 Methylphenyl Ethylamine

Reaction Mechanism Studies

The N-alkylation of amines with alcohols is a significant C-N bond-forming reaction, valued for its atom economy and environmentally friendly nature, as it typically produces water as the only byproduct. nih.govacs.org This transformation often proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, particularly when catalyzed by transition metal complexes such as those involving iridium. rsc.orgrsc.orgnih.gov The catalytic cycle generally involves three main stages: the oxidation of the alcohol to a carbonyl compound (aldehyde or ketone), the condensation of the carbonyl compound with an amine to form an imine, and the subsequent reduction of the imine to the corresponding N-alkylated amine. rsc.org Iridium complexes, especially those featuring N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for this reaction. rsc.orgnih.gov The mechanism starts with the dehydrogenation of the alcohol by the iridium catalyst to form an aldehyde and an iridium-hydride species. acs.org The aldehyde then reacts with the amine to form an imine intermediate, which is subsequently reduced by the iridium-hydride, yielding the final amine product and regenerating the active catalyst. nih.gov

Bifunctional iridium complexes play a crucial role in enhancing the efficiency of N-alkylation reactions. These catalysts often contain a ligand, such as an N-heterocyclic carbene (NHC), with a tethered functional group like an alcohol/alkoxide. acs.orgresearchgate.net This tethered group is not a passive spectator; it actively participates in the catalytic cycle. researchgate.net For instance, the alcohol/alkoxide moiety can facilitate proton transfer steps, which are essential throughout the reaction sequence. researchgate.net By accepting or releasing protons and forming hydrogen bonds with reacting species, the complex acts as a bifunctional catalyst, influencing key steps from alcohol dehydrogenation to imine hydrogenation. researchgate.net The presence of these functional groups on the ligand can significantly improve the catalytic activity compared to simpler, non-functionalized iridium complexes. rsc.org

Amine Decoordination/Imine Coordination: One detailed investigation using a bifunctional iridium complex with an NHC ligand found that the catalyst's resting state is an iridium-hydride species coordinated to the amine substrate. acs.orgresearchgate.net In this scenario, the rate-determining step involves the decoordination of the amine from the iridium center, followed by the coordination of the in situ-formed imine intermediate. acs.orgresearchgate.net

Hydride Abstraction: In studies using the [Cp*IrCl₂]₂ catalyst system, kinetic experiments and Hammett studies pointed to hydride abstraction from the alcohol as the selectivity-determining step. dtu.dkdtu.dk A buildup of positive charge in the transition state, consistent with this step, was observed. dtu.dkdtu.dk

Imine Formation and Reduction: Other research suggests that the formation of the imine and its subsequent reduction to the final amine product are the rate-determining steps. nih.gov NMR experiments have detected the presence of both imine and iridium-hydride species throughout the reaction, supporting their central role in the rate-limiting process. nih.gov

Nucleophilic Attack: When examining the influence of amine electronics, Hammett studies have suggested that the nucleophilic attack of the amine on the aldehyde intermediate is the selectivity-determining step. dtu.dkdtu.dk

These findings indicate that the reaction mechanism is complex, with the rate-limiting step being sensitive to the structure of the catalyst, the substrates, and the reaction parameters.

| Catalyst System | Proposed Rate-Determining Step (RDS) | Supporting Evidence |

|---|---|---|

| Bifunctional Iridium-NHC Complex | Amine decoordination, followed by imine coordination acs.orgresearchgate.net | Identification of an iridium-hydride-amine resting state acs.org |

| [Cp*IrCl₂]₂ | Hydride abstraction from the alcohol dtu.dkdtu.dk | Hammett studies, kinetic isotope effect dtu.dkdtu.dk |

| Nitrile-Substituted NHC–Ir(III) | Imine formation and imine reduction nih.gov | In-situ NMR observation of imine and Ir-H species nih.gov |

The entire N-alkylation reaction is unified by the concept of a hydrogen-transfer process, often called a "borrowing hydrogen" cascade. nih.govacs.orgrsc.org This process involves the temporary removal (borrowing) of hydrogen from the alcohol substrate by the catalyst, its use in a subsequent reduction step, and the regeneration of the catalyst.

The key steps in this catalytic cycle are:

Dehydrogenation of Alcohol: The iridium catalyst oxidizes the alcohol to an aldehyde, forming a metal-hydride intermediate. This step is considered practically irreversible in some systems. acs.org

Condensation: The newly formed aldehyde reacts with the amine (such as 1-(4-Methylphenyl)ethylamine) to produce an imine and a molecule of water. rsc.org This condensation can be a reversible process. acs.org

Hydrogenation of Imine: The iridium-hydride species, which stored the hydrogen from the alcohol, then reduces the imine to the N-alkylated amine product. rsc.org This step regenerates the catalytically active iridium species, allowing it to begin a new cycle. nih.gov This final reduction step is often highly exergonic and serves as the driving force for the entire catalytic cycle. rsc.org

Computational studies suggest that in some cases, the entire catalytic cycle, from the intermediate aldehyde to the hemiaminal and imine, can occur while the species remain coordinated to the iridium catalyst. dtu.dkdtu.dk

The Yang photocyclization is an intramolecular photochemical reaction that can be utilized in asymmetric synthesis. For instance, it has been employed to create tricyclic tetralin derivatives where ionic chiral auxiliaries, such as (1S)-1-(4-methylphenyl)ethylamine, are used to achieve high enantiomeric excess. researchgate.net The reaction typically involves the abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate which then cyclizes to form a cyclobutanol derivative. nih.gov The stereochemical outcome of the reaction in the solid state is highly dependent on the conformation of the molecule within the crystal lattice. nih.govreading.ac.uk

Studying photochemical reactions like the Yang photocyclization in the solid state provides unique insights into reaction mechanisms, as the crystal lattice can impose strict geometric constraints. X-ray structure analysis is a powerful tool for monitoring the step-by-step structural transformations that occur within a crystal as the photoreaction proceeds. researchgate.net

In a study involving a salt of 6,6-diethyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate with (1S)-1-(4-methylphenyl)ethylamine, researchers monitored the changes in the crystal structure during the Yang photocyclization. researchgate.net It was observed that as the reaction progressed, the unit cell constants changed, and both the reactant and product molecules altered their orientation within the crystal lattice. researchgate.net The reactant molecules tended to change their orientation more rapidly after the reaction had reached approximately 80% completion. researchgate.net Such solid-state reactions can sometimes proceed as single-crystal-to-single-crystal (SCSC) transformations, although often the strain generated by the structural changes causes the crystal to crack or become microcrystalline. reading.ac.ukacs.org The enhanced regioselectivity often observed in solid-state photoreactions compared to solution is attributed to these conformational restrictions imposed by the crystal packing. nih.govreading.ac.uk

| Parameter | Description | Significance |

|---|---|---|

| d | Distance between the carbonyl oxygen and the γ-hydrogen to be abstracted. | A shorter distance facilitates hydrogen abstraction. |

| ω | Angle describing the out-of-plane deviation of the γ-C-H bond relative to the carbonyl plane. | Influences the orbital overlap required for hydrogen transfer. |

| Δ | Angle defining the perpendicular deviation of the γ-hydrogen from the mean plane of the carbonyl group. | Measures the alignment of the reacting atoms. |

| θ | Angle of approach of the γ-hydrogen to the carbonyl oxygen's p-orbital. | An angle close to 90° is often ideal for abstraction. |

Photocyclization Reactions (e.g., Yang Photocyclization)

Influence of High Pressure on Reaction Rate and Cavity Volume

No specific research findings detailing the influence of high pressure on the reaction rate and cavity volume for reactions directly involving this compound were identified in the reviewed literature. Mechanistic studies in this specific area have not been extensively reported.

Electrocatalytic Reductive Amination

Electrocatalytic Reductive Amination (ERA) is a sustainable method for synthesizing carbon-nitrogen bonds, avoiding the need for chemical reductants or high-pressure hydrogen gas. rsc.org The process typically involves the reaction of a carbonyl compound with an amine, followed by electrochemical reduction of the intermediate imine.

In the context of producing a primary amine like this compound, the reaction would involve a ketone (4-methylacetophenone) and a nitrogen source, such as ammonia or hydroxylamine intermediates derived from nitrite or nitrate reduction. researchgate.net The mechanism at a copper electrode, a commonly used catalyst, is understood to proceed through several key steps. rsc.org

Intermolecular Hydroamination

Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a fundamental C-N bond-forming reaction. Palladium complexes are effective catalysts for the hydroamination of vinylarenes with amines. organic-chemistry.org

In palladium-catalyzed hydroamination, bis(amine)-Pd(II) complexes have been identified as crucial intermediates. nih.gov For reactions involving this compound, a key catalytic species is the square-planar palladium(II) complex, trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). This complex has been synthesized and characterized, providing direct insight into the nature of the active catalytic intermediates. nih.govresearchgate.net The Pd(II) center is coordinated by two nitrogen atoms from the chiral amine ligands and two chloride ligands. nih.govresearchgate.net

The catalytic cycle is proposed to involve either the nucleophilic attack of the amine on a palladium-coordinated alkene or the reaction between the amine and a sec-phenethyl palladium species. organic-chemistry.org The transition state for the C-N bond-forming step is critical for determining the reaction's efficiency and stereoselectivity. One of the challenges in these reactions is that the elimination of the vinylarene from the η³-arylethyl palladium intermediate can be faster than the desired C-N bond formation step. researchgate.net

Table 1: Selected Crystallographic Data for trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II)

| Parameter | Value |

|---|---|

| Chemical Formula | [PdCl₂(C₉H₁₃N)₂] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5385 (2) |

| b (Å) | 16.7263 (8) |

| c (Å) | 19.0096 (11) |

| Pd1—N1 (Å) | 2.039 (4) |

| Pd1—N2 (Å) | 2.053 (4) |

| Average Pd—Cl (Å) | 2.298 |

| N1—Pd1—N2 (°) | 179.39 (18) |

| Cl1—Pd1—Cl2 (°) | 177.22 (6) |

Data sourced from Hernández Téllez et al. (2024). researchgate.net

Regioselectivity and C-N Bond Formation

The regioselectivity of hydroamination is a key aspect, determining whether the Markovnikov or anti-Markovnikov product is formed. acs.org In the palladium-catalyzed hydroamination of vinylarenes (like styrene), the reaction typically proceeds with Markovnikov selectivity, where the nitrogen atom adds to the more substituted carbon of the double bond, yielding the branched arylethylamine product. researchgate.net

The C-N bond formation is the decisive step for regioselectivity. nih.gov For catalysts that operate through activation of the alkene, the nucleophilic attack of the amine on the coordinated vinylarene dictates the product's regiochemistry. The electronic properties of the vinylarene and the steric environment of the catalyst-ligand complex play significant roles in directing this addition. organic-chemistry.org For chiral amines like this compound, the stereochemistry of the amine can influence the enantioselectivity of the reaction when a prochiral olefin is used, leading to the formation of enantioenriched products.

Peptide-Catalyzed 1,4-Addition Reactions

Peptide-catalyzed 1,4-addition (or conjugate addition) reactions are powerful methods for asymmetric C-C bond formation. These reactions typically involve the addition of a nucleophile, such as an aldehyde, to a Michael acceptor, like a nitroolefin or a substituted maleimide. scispace.comchimia.ch The catalysis is performed by short, chiral peptides, often containing Pro-Pro-Xaa sequences, where Xaa is an acidic amino acid. chimia.ch

The widely accepted mechanism for this transformation is enamine catalysis. nih.gov The catalytic cycle begins with the reaction between the aldehyde substrate and the secondary amine of a proline residue within the peptide catalyst. This condensation forms a nucleophilic enamine intermediate (I). nih.gov

This enamine then attacks the Michael acceptor (e.g., a C-substituted maleimide) in a regio- and stereoselective manner. nih.gov This step forms the new C-C bond and generates an iminium intermediate which, after protonation and hydrolysis, releases the final product and regenerates the peptide catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Kinetic studies, including Hammett analysis, have provided detailed insights into the reaction mechanism. For the addition of aldehydes to C-substituted maleimides, kinetic data revealed a rate order of approximately 1 for the catalyst, 0.2 for the aldehyde, and 1.4 for the maleimide. nih.gov This suggests that the C-C bond formation step is rate-determining. scispace.comnih.gov The positive slope in a Hammett plot, obtained by varying the electronic properties of the maleimide, indicates a buildup of negative charge in the transition state of the rate-limiting step, which is consistent with the nucleophilic attack of the enamine on the maleimide. nih.gov

Role of Co-catalysts (e.g., acidic co-catalysts)

In various chemical transformations, co-catalysts play a crucial role in enhancing reaction rates and influencing selectivity. Acidic co-catalysts, in particular, have been noted for their impact on reactions involving amines like this compound. For instance, in the synthesis of 4,6-bis(arylimino)-11-phenyl-1,2,3,7,8,9,10-heptahydrocyclohepta[b]quinoline-cobalt(II) chlorides, acetic acid is utilized as a catalyst. The reaction involves the treatment of 11-phenyl-1,2,3,7,8,9,10-heptahydrocyclohepta[b]quinoline-4,6-dione with an appropriate aniline and CoCl₂·6H₂O in the presence of acetic acid mdpi.com. The acidic co-catalyst likely facilitates the imine condensation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the aniline.

Similarly, the addition of 2-pyrazinecarboxylic acid (PCA) as a co-catalyst has been shown to be effective in the oxidation of hydrocarbons and alcohols catalyzed by mononuclear oxidovanadium(IV) complexes mdpi.com. While this example does not directly involve this compound, it highlights a general principle where acidic co-catalysts can promote reactions by participating in proton transfer steps or by activating the primary catalyst.

The efficiency of a catalyst system can also be influenced by the nature of the counter-ion, as demonstrated in copper-catalyzed reactions mdpi.com. This suggests that in reactions involving this compound, the choice of both the acidic co-catalyst and its corresponding conjugate base can be critical in optimizing the reaction outcome.

Spectroscopic and Crystallographic Studies for Mechanistic Elucidation

To gain a deeper understanding of reaction mechanisms and the structures of intermediates and products, various analytical techniques are employed. X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry are powerful tools for characterizing the three-dimensional arrangement of atoms, the electronic environment of nuclei, and the mass-to-charge ratio of ions, respectively.

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction (XRD) is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. It provides valuable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the stability and reactivity of molecules.

The study of a series of primary amines from ethylamine (B1201723) to decylamine revealed that hydrogen bonding and methyl-methyl interactions are optimized in the earlier members of the series rsc.org. As the alkyl chain length increases, dispersion interactions become the dominant structure-directing force rsc.org. This competition between hydrogen bonding and dispersion forces highlights the complexity of intermolecular interactions in determining crystal packing.

In more complex systems, such as melamine solvates, cocrystals, and salts, the hydrogen bonding patterns are versatile and direct the planar arrangement of the molecules rsc.org. The analysis of these patterns provides insight into the formation of supramolecular architectures.

X-ray diffraction studies also provide detailed information about the conformation and geometry of molecules in the solid state. For instance, quantum-chemical calculations combined with XRD data for (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane hydrochloride revealed that the preference for a specific conformation is stronger in the salts and corresponds to the X-ray structure nih.govresearchgate.net.

The crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile shows that the tricyanovinyl (TCV) group forces partial planarity on a portion of the molecule and directs the molecular packing, leading to the formation of π-stacks researchgate.net. The analysis of bond lengths in this molecule indicates intramolecular charge transfer researchgate.net.

Table 1: Selected Crystallographic Data for Compounds Related to this compound

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile | Orthorhombic | Pbca | C—H⋯NC interactions, π-stacking | researchgate.net |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | Monoclinic | P2₁/c | Intramolecular O—H⋯N hydrogen bond | nih.gov |

| 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones | Monoclinic | P2₁/c | Weak C-H…N and C-H…O interactions | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms and the electronic environment of different nuclei.

The ¹H NMR spectrum of (R)-(+)-1-(4-Methylphenyl)ethylamine has been reported, providing characteristic chemical shifts for the protons in the molecule chemicalbook.comnih.govnih.gov. Similarly, ¹³C NMR data is available, offering insights into the carbon framework nih.govnih.gov.

In more complex structures derived from or related to this compound, NMR spectroscopy is essential for characterization. For example, the ¹H and ¹³C NMR spectra of various N-substituted anilines and imines have been extensively documented rsc.org. These spectra provide key information for confirming the successful synthesis of the target molecules.

Table 2: Representative ¹H and ¹³C NMR Data

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| (R)-(+)-1-(4-Methylphenyl)ethylamine | ¹H | Varies | chemicalbook.comnih.govnih.gov |

| (R)-(+)-1-(4-Methylphenyl)ethylamine | ¹³C | Varies | nih.govnih.gov |

| N-(4-methybenzyl)aniline | ¹H | 7.25-7.12 (Ar-H), 6.71-6.59 (Ar-H), 4.25 (CH₂), 3.93 (NH), 2.33 (CH₃) | rsc.org |

| N-(4-methybenzyl)aniline | ¹³C | 147.8, 136.4, 136.0, 128.9, 128.8, 127.1, 117.1, 112.4 (Ar-C), 47.6 (CH₂), 20.7 (CH₃) | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The mass spectrum of this compound has been recorded, showing a characteristic fragmentation pattern nih.gov. The GC-MS data for this compound indicates a top peak at m/z 120 nih.gov.

HRMS is crucial for the unambiguous identification of reaction products. For instance, in the characterization of N-substituted anilines, HRMS data is used to confirm the elemental composition of the synthesized compounds rsc.org. The calculated and found mass values are typically in close agreement, providing strong evidence for the proposed structure.

Table 3: Mass Spectrometry Data for Selected Compounds

| Compound | Ionization Method | m/z (Observed) | Formula | Reference |

| This compound | GC-MS | 120 (Top Peak) | C₉H₁₃N | nih.gov |

| N-(4-methybenzyl)aniline | HRMS (ESI) | [M+H]⁺ | C₁₄H₁₅N | rsc.org |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify functional groups and investigate the molecular structure of compounds like this compound. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. The FT-IR spectrum of this compound has been recorded using neat and Attenuated Total Reflectance (ATR) techniques on instruments such as the Bruker Tensor 27 FT-IR. chemicalbook.com

The spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. The primary amine (-NH₂) group gives rise to distinct stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching, and a scissoring (bending) vibration between 1650 and 1580 cm⁻¹. The aromatic ring, a key feature of the molecule, is identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the aromatic ring can also be inferred from the pattern of overtone bands in the 2000-1665 cm⁻¹ region and strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ range. mdpi.com

Furthermore, the aliphatic portions of the molecule, the ethyl and methyl groups, produce characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching bands are typically found just below 3000 cm⁻¹. mdpi.com Analysis of these spectral features allows for the confirmation of the compound's identity and can be used to monitor its presence or transformation in chemical reactions.

Table 1: Characteristic FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring (=C-H) |

| < 3000 | C-H Stretch | Aliphatic (CH₃, CH) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1465 (approx.) | C-H Bend (Scissoring) | -CH₂- (part of ethyl) |

| 1378 (approx.) | C-H Bend (Rocking) | -CH₃ |

| 900 - 675 | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. phenomenex.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the hydrocarbon backbone and aromatic ring structures of this compound.

A Fourier-Transform (FT) Raman spectrum for this compound has been documented, obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. chemicalbook.com The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes, which are highly characteristic of the substitution pattern. The C=C stretching vibrations of the p-substituted benzene ring typically give rise to prominent bands.

Other expected characteristic signals include the symmetric C-H stretching of the methyl group and various vibrations of the ethylamine side chain. While specific peak assignments from the available literature are limited, the technique serves as a crucial tool for obtaining a complete vibrational profile of the molecule. This data is essential for detailed structural elucidation and for studying intermolecular interactions or conformational changes that may occur during chemical reactions.

Table 2: Expected Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Aliphatic C-H Stretch | Aliphatic (CH₃, CH) |

| 1610 (approx.) | Aromatic Ring Breathing | p-Substituted Benzene |

| 1200 (approx.) | C-C Stretch | Aromatic Ring, Side Chain |

| 1000 (approx.) | Aromatic Ring Breathing (Trigonal) | p-Substituted Benzene |

| 800 (approx.) | C-N Stretch | Ethylamine Group |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to separate the compound from a mixture and to provide detailed structural information through its mass spectrum.

The mass spectrum of this compound is available in the National Institute of Standards and Technology (NIST) main library under number 237237. sielc.com Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The molecular ion (M⁺) peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 135.21 g/mol . qub.ac.uk

The fragmentation pattern is a key identifier. For aliphatic amines, a dominant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). glsciences.eunih.gov For this compound, this involves the loss of a methyl radical (•CH₃) to form a highly stable iminium ion. This fragment is observed as the base peak (the most intense peak) in the spectrum. The PubChem database confirms the most prominent peak (top peak) is at m/z 120. chemicalbook.comsielc.com This corresponds to the [M-15]⁺ fragment, resulting from the loss of the methyl group.

Because this compound is a chiral compound, specialized GC techniques are often employed for the separation of its enantiomers. qub.ac.uk This typically requires the use of a chiral stationary phase (CSP) column. In many cases, the amine is first derivatized, for example, by converting it into a trifluoroacetyl derivative, to improve its volatility and chromatographic behavior, enabling better separation of the (R) and (S) enantiomers. sigmaaldrich.com

Table 3: Key Mass Spectrometry Data for this compound from GC-MS Analysis

| m/z Value | Ion Identity | Description | Source |

|---|---|---|---|

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) | Calculated |

| 120 | [M - CH₃]⁺ | Base Peak from α-cleavage (loss of a methyl radical) | chemicalbook.comsielc.com |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene-like structures | Inferred |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is particularly crucial for assessing its purity and for resolving its enantiomers.

As a chiral amine, separating the (R) and (S) enantiomers of this compound is a common analytical challenge. This is typically achieved through chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their effectiveness in separating a broad range of chiral compounds, including amines. yakhak.org The separation occurs because the two enantiomers interact differently with the chiral environment of the column, leading to different retention times. A separation of 1-Phenyl-2-(p-tolyl)ethylamine, a structurally related compound, has been noted in chiral HPLC application lists. phenomenex.com

The mobile phase composition is critical for achieving good resolution. For chiral separations of amines on polysaccharide-based columns, normal-phase solvents such as mixtures of hexane and an alcohol (e.g., 2-propanol or ethanol) are frequently used. yakhak.orgresearchgate.net Sometimes, small amounts of an acidic or basic additive are included in the mobile phase to improve peak shape and resolution. researchgate.net

Besides chiral separations, reversed-phase HPLC (RP-HPLC) is used to determine the chemical purity of this compound. In one documented synthesis, the purity was determined to be 96.3% by HPLC. chemicalbook.com For the analysis of primary amines like this compound, pre-column derivatization is often performed. thermofisher.com This involves reacting the amine with a reagent that attaches a chromophore or fluorophore to the molecule, enhancing its detection by UV or fluorescence detectors and often improving its retention characteristics on the column. thermofisher.commdpi.com

Table 4: General HPLC Conditions for the Analysis of Chiral Amines like this compound

| Parameter | Chiral (Enantiomeric) Separation | Purity (Reversed-Phase) Analysis |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based, Cyclodextrin-based) | C18 or Phenyl-Hexyl |

| Mobile Phase | n-Hexane / 2-Propanol or Ethanol | Acetonitrile / Water or Methanol / Water with buffer (e.g., phosphate, formate) |

| Elution Mode | Isocratic | Isocratic or Gradient |

| Detection | UV (typically 254 or 280 nm) | UV or Fluorescence (often requires derivatization) |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 35°C) | Ambient or controlled |

Applications of 1 4 Methylphenyl Ethylamine in Advanced Chemical Synthesis

As a Chiral Building Block

The primary application of 1-(4-Methylphenyl)ethylamine in organic synthesis stems from its chiral nature. chemicalbook.com As a chiral amine, it provides a readily available source of stereocenters, which are essential for building enantiomerically pure molecules. chemicalbook.com The presence of a methyl group on the phenyl ring and an ethylamine (B1201723) group creates a chiral center at the carbon atom attached to the amino group. This structural feature allows for the diastereoselective and enantioselective synthesis of a wide range of chemical compounds. The (R)-(+)-enantiomer, in particular, has been studied for its crystal structure and the role of hydrogen bonding in stabilizing the molecule. chemicalbook.com

In the realm of enantioselective catalysis, this compound and its derivatives play a significant role. The (R)-(+)-α,4-Dimethylbenzylamine form can be utilized as a chiral salt of keto acids. chemdad.com This application is particularly relevant in studies involving solid-state photolysis. Furthermore, it reacts with reagents like 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) to create chiral derivatizing reagents. chemdad.com These reagents are instrumental in the separation and analysis of enantiomers, a fundamental aspect of asymmetric synthesis. The ability to form diastereomeric salts with racemic acids allows for their resolution, a classic and effective method for obtaining enantiomerically pure compounds.

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry due to the differing physiological effects of enantiomers. nih.govmdpi.com Chiral amines are foundational building blocks for over 40% of commercial pharmaceuticals. nih.gov this compound, specifically the (R)-enantiomer, is a key intermediate in the synthesis of Y-39983, a drug candidate for the treatment of glaucoma. google.com The demand for enantiomerically pure compounds like this has driven the development of efficient synthetic routes, moving away from classical chemical resolution which can be inefficient. google.com

In the agrochemical sector, chirality is also a critical factor, with approximately 30% of active ingredients in modern formulations being chiral. researchgate.net The development of chiral agrochemicals is crucial for enhancing efficacy and reducing environmental impact. nih.gov While direct synthesis examples for specific agrochemicals using this compound are not detailed in the provided search results, the general importance of chiral amines as building blocks strongly suggests its utility in this field for creating stereochemically defined pesticides and herbicides. nih.gov

In the Development of Specialty Chemicals

The utility of chiral amines extends beyond pharmaceuticals and agrochemicals into the broader field of specialty chemicals. Compounds structurally similar to this compound, such as (S)-(-)-1-(4-Methoxyphenyl)ethylamine, are key in synthesizing a variety of specialty chemicals where precise molecular architecture is essential. nbinno.com These include advanced materials and specialized research reagents. nbinno.com The principles of asymmetric synthesis, which rely on chiral building blocks, are fundamental to creating these high-value molecules with specific functions and high enantiomeric purity. nbinno.com

Synthesis of Derivatives and Analogues of this compound

This compound serves as a versatile precursor for the synthesis of various derivatives and analogues, expanding its chemical utility.

This compound is structurally related to cathinones, which are β-keto phenethylamines. encyclopedia.pubnih.gov Synthetic cathinones are a large class of compounds with various substituents on the aromatic ring and the nitrogen atom. d-nb.infonih.gov The synthesis of cathinone derivatives often involves the modification of precursors like 4-methylpropiophenone. forensics.org.my While a direct synthesis from this compound is not explicitly outlined, its structural framework is a clear basis for designing and synthesizing analogues within the cathinone family, such as 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP). nih.gov

A notable derivative is (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate. nih.govresearchgate.net This compound is synthesized by the reaction of 4-methylacetophenone with methyl hydrazinecarboxylate. nih.gov The resulting molecule adopts a trans configuration around the C=N double bond. nih.govresearchgate.net In its crystal structure, molecules are linked into dimers through N—H···O hydrogen bonds. nih.gov Such derivatives are of interest due to the pharmacological activities and photochromic properties reported for the broader class of benzaldehydehydrazones. nih.gov

Data Tables

Table 1: Properties of this compound Enantiomers

| Property | (R)-(+)-1-(4-Methylphenyl)ethylamine | This compound (Racemic) |

| CAS Number | 4187-38-6 nih.gov | 586-70-9 |

| Molecular Formula | C₉H₁₃N nih.gov | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol nih.gov | 135.21 g/mol |

| Boiling Point | 205 °C (lit.) chemdad.com | 211-212 °C (lit.) |

| Density | 0.919 g/mL at 25 °C (lit.) chemdad.com | 0.926 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.521 (lit.) chemdad.com | n20/D 1.5210 (lit.) |

| Optical Activity | [α]20/D +37°, neat chemdad.com | Not Applicable |

Table 2: Synthetic Applications of this compound

| Application Area | Specific Use | Derivative/Related Compound | Reference |

| Enantioselective Catalysis | Chiral salt for keto acids | (R)-(+)-α,4-Dimethylbenzylamine | chemdad.com |

| Formation of chiral derivatizing reagents | Reactant with 1,5-difluoro-2,4-dinitrobenzene | chemdad.com | |

| Pharmaceuticals | Key intermediate for glaucoma drug | (R)-1-(4-Methylphenyl)ethylamine | google.com |

| Derivatives Synthesis | Cathinone analogues | 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) | nih.gov |

| Derivatives Synthesis | Hydrazinecarboxylate derivatives | (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate | nih.govresearchgate.net |

Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, often synthesized to explore their therapeutic potential. nih.gov The synthesis of N-aryl benzenesulfonamides typically involves the reaction of a primary or secondary amine with benzenesulfonyl chloride. In the context of this compound, its derivatives can be prepared through established synthetic routes.

A general method involves dissolving the parent amine, in this case, this compound, in a suitable solvent, followed by the addition of benzenesulfonyl chloride. nih.govnih.gov The reaction is often carried out in the presence of a base, such as sodium carbonate, to maintain an alkaline pH (8-10) and neutralize the hydrogen chloride byproduct. nih.gov The mixture is stirred for a period, typically 1-2 hours, to ensure the completion of the reaction. The resulting solid product, the N-(1-(4-methylphenyl)ethyl)benzenesulfonamide, is then isolated by filtration, washed, dried, and can be further purified by recrystallization from a solvent like methanol or ethanol. nih.govnih.gov

The structural characteristics of these derivatives, such as the torsion angle between the aromatic rings and the conformation of the C—SO2—NH—C segment, are crucial for their biological activity and are often investigated using techniques like single-crystal X-ray diffraction. nih.govmdpi.com

Other Modified Analogues (e.g., 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone)

Modified analogues of this compound are synthesized for various research purposes, including forensic science and the characterization of new psychoactive substances. tcd.ienih.gov One such analogue is 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone, also known as 4-MEAP. tcd.ienih.gov

The synthesis of this compound can be achieved through a two-step process. tcd.ie The first step involves the bromination of a suitable ketone precursor. Following this, the intermediate is reacted with ethylamine to yield the final product, 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone. tcd.ie The identity and purity of the synthesized compound are confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). tcd.ie

Below is a table summarizing key data for this analogue.

| Property | Data | Source |

| Compound Name | 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP) | tcd.ie |

| Molecular Formula | C14H21NO | tcd.ie |

| Molecular Weight | 219 g/mol | tcd.ie |

| CAS Number (Base) | 746540-82-9 | tcd.ie |

| CAS Number (HCl Salt) | 18297-05-7 | tcd.ie |

| Melting Point (HCl Salt) | 220–222 °C (with decomposition) | nih.gov |

Ligand Design and Coordination Chemistry

The amine functionality of this compound makes it a suitable candidate for use as a ligand in coordination chemistry. Amine ligands play a central role in the formation of metal complexes, particularly with transition metals like palladium(II), due to their ability to donate a lone pair of electrons from the nitrogen atom to the metal center. nih.goviucr.org

Palladium(II) Complexes with this compound Ligands

This compound acts as a monodentate ligand, coordinating to the palladium(II) center through its nitrogen atom. A notable example is the complex trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). nih.goviucr.org This complex is synthesized by reacting bis(benzonitrile)palladium(II) chloride with (S)-(+)-[1-(4-methylphenyl)-N-(4-biphenyl)methyliden]ethylamine in dichloromethane. The resulting product is an orange precipitate which can be recrystallized from dimethylformamide (DMF) to yield orange crystals. nih.goviucr.org In this complex, the Pd(II) atom is tetracoordinated by two nitrogen atoms from two separate this compound ligands and two chloride ligands. nih.goviucr.org

Square-Planar Metal Coordination Environments

Palladium(II) complexes commonly adopt a square-planar geometry, and complexes with this compound are no exception. nih.govnih.govrsc.org In the trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine]palladium(II) complex, the central palladium atom exhibits a square-planar coordination environment. nih.goviucr.org The two amine ligands and the two chloride ligands are arranged in a trans configuration around the metal center. nih.goviucr.org

Table of Structural Parameters for trans-[PdCl₂(C₉H₁₃N)₂]

| Parameter | Value | Source |

|---|---|---|

| Coordination Geometry | Square-planar | nih.goviucr.org |

| Pd—N1 Bond Length | 2.039 (4) Å | iucr.org |

| Pd—N2 Bond Length | 2.053 (4) Å | iucr.org |

| Average Pd—Cl Bond Length | 2.298 Å | iucr.org |

| Cl1—Pd1—Cl2 Bond Angle | 177.22 (6)° | iucr.org |

Role in Catalytic Conversions and Amination Reactions

Palladium(II) complexes, including those with amine ligands, are extensively explored as catalysts in organic synthesis. nih.gov Bis(amine)–Pd(II) complexes have garnered significant attention for their role as intermediates in important catalytic processes like amination reactions. iucr.org These complexes are considered viable starting materials for cyclopalladations and are central to catalytic conversions, partly due to the hydrogen bonding that can occur between the amino group and the catalyst. nih.goviucr.org

Palladium-catalyzed amination of aryl halides is a cornerstone of modern synthesis for forming C-N bonds. nih.gov The catalytic cycle often involves an arylpalladium(II) amido complex as a key intermediate. The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium center. The development of specialized ligands allows for the amination of a wide range of aryl and heteroaryl chlorides and bromides with high selectivity, suppressing the formation of undesired side products. nih.gov While monodentate Pd(II)-amine complexes can be unstable as reaction intermediates, the formation of bis(amine)-Pd(II) adducts, such as those formed with this compound, represents a key area of study for understanding and improving these catalytic systems. iucr.org

Biological and Biochemical Research Applications of 1 4 Methylphenyl Ethylamine

Pharmaceutical Development and Therapeutic Agents

The structural motif of 1-(4-Methylphenyl)ethylamine is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

As a chiral amine, this compound is a valuable precursor for the asymmetric synthesis of complex molecules, a crucial process in the development of modern pharmaceuticals. The synthesis of novel anticonvulsant agents is one area where such intermediates are employed. For instance, new series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines have been synthesized and evaluated for their anticonvulsant properties. tubitak.gov.tr The development of such compounds often relies on chiral amines to construct the desired stereochemistry, which is critical for therapeutic efficacy. While direct synthesis of a marketed neurological drug from this compound is not prominently documented, its role as a key intermediate in the synthesis of bioactive molecules with potential applications in neurological disorders is well-established within the broader context of medicinal chemistry. tubitak.gov.trnih.goviomcworld.org

The phenethylamine (B48288) scaffold is the backbone for a wide range of psychoactive substances. wikipedia.org However, there is a lack of substantial evidence to classify this compound itself as a significant psychoactive substance. A review of lists of controlled substances from various regulatory agencies does not show its inclusion, suggesting it is not a recognized drug of abuse. researchgate.netfujifilm.comnih.gov This is in contrast to some of its structural relatives, such as 2,5-Dimethoxy-4-methylamphetamine (DOM), which is a known psychedelic drug. wikipedia.org The psychoactive properties of phenethylamine derivatives are highly dependent on the specific substitutions on the aromatic ring and the ethylamine (B1201723) side chain.

The interaction of small molecules with biological membranes and proteins is fundamental to their pharmacological activity. Being a chiral molecule, this compound and its derivatives have the potential for stereospecific interactions with biological targets. Research has shown that chiral lipid bilayers can exhibit enantioselective permeability to chiral molecules. nih.govgoogle.com This suggests that the different enantiomers of this compound could have distinct interactions with and transport across cell membranes.

Neurotransmitter System Studies

Given its structural similarity to endogenous monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506), phenethylamine derivatives are frequently studied for their effects on neurotransmitter systems. researchgate.net Research on various phenethylamine derivatives has demonstrated their ability to interact with key components of these systems, such as transporters and receptors.

For example, studies on β-phenethylamine derivatives have explored their structure-activity relationship in inhibiting dopamine reuptake. nih.gov The dopamine transporter (DAT) is a critical protein that regulates dopamine levels in the synapse, and its inhibition can lead to increased dopaminergic signaling. nih.gov Similarly, the serotonin transporter (SERT) and various serotonin receptors are targets for many psychoactive drugs. nih.govnih.govresearchgate.net The affinity of phenethylamine derivatives for these targets is highly dependent on their specific chemical structure. While direct studies on this compound's interaction with these systems are not extensively documented in the readily available literature, its chemical scaffold suggests a potential for such interactions, making its derivatives interesting candidates for neuropharmacological research. mdpi.com

Antimicrobial and Antioxidant Activity Studies of Derivatives

Derivatives of this compound, particularly Schiff bases, have been investigated for their potential antimicrobial and antioxidant properties. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a wide range of biological activities.

Studies on various Schiff base derivatives have shown promising results against different strains of bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-C=N-). The following table summarizes the antimicrobial activity of some Schiff base derivatives, demonstrating the potential of this class of compounds.

| Compound Type | Test Organism | Activity |

| Schiff Base Derivative | Escherichia coli | Antibacterial |

| Schiff Base Derivative | Staphylococcus aureus | Antibacterial |

| Schiff Base Derivative | Candida albicans | Antifungal |

In addition to antimicrobial activity, some derivatives have also been explored for their antioxidant potential. Antioxidants are molecules that can neutralize harmful free radicals in the body. The antioxidant properties of these compounds are often evaluated using in vitro assays that measure their ability to scavenge free radicals.

Biological Staining and Imaging Probes (e.g., Methylium Compounds)

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes. Primary amines, such as this compound, are useful starting materials for the synthesis of various fluorescent dyes.